Cas no 15366-64-0 (3-iodo-5-methylpyridine)
3-iodo-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-iodo-5-methylpyridine
- SCHEMBL1118727
- D76269
- DB-083119
- DTXSID20555249
- 15366-64-0
- CS-0101965
- EN300-646085
-
- Inchi: 1S/C6H6IN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
- InChI Key: IVOSKAZLMNKWOS-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(C)=C1
Computed Properties
- Exact Mass: 218.95450g/mol
- Monoisotopic Mass: 218.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9Ų
3-iodo-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646085-0.05g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 0.05g |
$226.0 | 2023-05-25 | |
| Enamine | EN300-646085-0.1g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 0.1g |
$337.0 | 2023-05-25 | |
| Enamine | EN300-646085-0.25g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 0.25g |
$481.0 | 2023-05-25 | |
| Enamine | EN300-646085-0.5g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 0.5g |
$758.0 | 2023-05-25 | |
| Enamine | EN300-646085-1.0g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 1g |
$971.0 | 2023-05-25 | |
| Enamine | EN300-646085-2.5g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 2.5g |
$1903.0 | 2023-05-25 | |
| Enamine | EN300-646085-5.0g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 5g |
$2816.0 | 2023-05-25 | |
| Enamine | EN300-646085-10.0g |
3-iodo-5-methylpyridine |
15366-64-0 | 95% | 10g |
$4176.0 | 2023-05-25 | |
| 1PlusChem | 1P00AKYW-50mg |
3-Iodo-5-methylpyridine |
15366-64-0 | 95% | 50mg |
$332.00 | 2024-06-20 | |
| 1PlusChem | 1P00AKYW-100mg |
3-Iodo-5-methylpyridine |
15366-64-0 | 95% | 100mg |
$479.00 | 2024-06-20 |
3-iodo-5-methylpyridine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-iodo-5-methylpyridine
Professional Introduction to 3-iodo-5-methylpyridine (CAS No. 15366-64-0)
3-iodo-5-methylpyridine, with the chemical formula C₆H₆I, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 15366-64-0, has garnered attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its unique structural features—comprising an iodine substituent at the 3-position and a methyl group at the 5-position of a pyridine ring—make it a valuable building block for various synthetic applications.
The iodine atom in 3-iodo-5-methylpyridine serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These transformations are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. For instance, recent studies have demonstrated its efficacy in constructing novel kinase inhibitors targeting cancer therapeutics. The methyl group at the 5-position further enhances its synthetic utility by influencing electronic properties and steric hindrance, allowing for selective functionalization.
In the realm of drug discovery, 3-iodo-5-methylpyridine has been employed in the development of small-molecule modulators of G-protein coupled receptors (GPCRs). GPCRs are critical targets for a wide range of diseases, including neurological disorders and cardiovascular conditions. Researchers have leveraged its pyridine core to design ligands that exhibit high binding affinity and selectivity. Notably, derivatives of this compound have shown promise in preclinical studies as potential treatments for depression and anxiety disorders by modulating serotonin receptor activity.
Agrochemical applications of 3-iodo-5-methylpyridine are also noteworthy. Its incorporation into herbicides and fungicides has led to the development of more effective crop protection agents. The iodine moiety facilitates the introduction of diverse functional groups, enabling chemists to tailor molecular properties for optimal biological activity. Recent advancements in green chemistry have prompted investigations into sustainable synthetic routes for this compound, emphasizing atom economy and minimal waste generation.
The chemical properties of 3-iodo-5-methylpyridine make it particularly useful in heterocyclic chemistry. Its pyridine scaffold can be further elaborated through nucleophilic aromatic substitution (SNAr) reactions, where the iodine atom is displaced by nucleophiles such as amines or thiols. This reaction pathway has been exploited to synthesize nitrogen-containing heterocycles, which are integral components of many bioactive molecules. For example, researchers have utilized this approach to generate pyridazine and pyrimidine derivatives with potential antimicrobial properties.
Recent innovations in computational chemistry have also highlighted the importance of 3-iodo-5-methylpyridine as a scaffold for virtual screening campaigns. High-throughput docking studies suggest its derivatives may interact with enzymes involved in metabolic pathways relevant to diabetes and obesity. By integrating machine learning models with traditional synthetic methodologies, scientists can rapidly identify promising candidates for further experimental validation.
The industrial production of 3-iodo-5-methylpyridine typically involves halogenation reactions on pyridine precursors. Advances in catalytic systems have improved yields and reduced byproduct formation, aligning with global trends toward cleaner manufacturing processes. Manufacturers now prioritize methods that minimize hazardous waste while maintaining cost-effectiveness, ensuring broader accessibility for research and commercial applications.
Future directions in the study of 3-iodo-5-methylpyridine include exploring its role in medicinal chemistry beyond traditional small-molecule drug design. Post-translational modifications (PTMs) of proteins offer a frontier where this compound could serve as a probe or inhibitor. For instance, its ability to cross-react with thiols on protein surfaces may provide insights into enzyme function or serve as a tool for developing targeted proteostasis modulators.
In conclusion, 3-iodo-5-methylpyridine (CAS No. 15366-64-0) remains a cornerstone in synthetic organic chemistry due to its adaptability and reactivity. Its continued relevance across pharmaceuticals, agrochemicals, and materials science underscores the importance of foundational intermediates in driving innovation. As research progresses, new applications and methodologies will undoubtedly emerge, further solidifying its position as a vital compound in modern chemical synthesis.
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